4-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride

Description

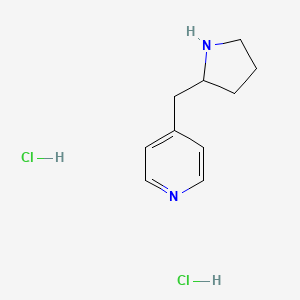

4-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride (CAS: 2228887-60-1) is a heterocyclic organic compound featuring a pyridine ring substituted with a pyrrolidin-2-ylmethyl group, stabilized as a dihydrochloride salt. Its molecular formula is C₁₀H₁₅N₂·2HCl, with a molecular weight of 235.15 g/mol . The compound is commercially available through multiple suppliers, including Hairui Chem, Biofine International Inc. (USA), and Service Chemical Inc. (Germany), indicating its relevance in pharmaceutical and chemical research .

Properties

IUPAC Name |

4-(pyrrolidin-2-ylmethyl)pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-2-10(12-5-1)8-9-3-6-11-7-4-9;;/h3-4,6-7,10,12H,1-2,5,8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAQKOHLRMWWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228887-60-1 | |

| Record name | 4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the alkylation of pyridine with a pyrrolidine derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

4-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

4-(4-Piperidinyl)pyridine Dihydrochloride

- CAS : 143924-47-4

- Molecular Formula : C₁₀H₁₄N₂·2HCl

- Molecular Weight : 269.17 g/mol (as hydrate)

- Key Differences :

- Replaces the pyrrolidine (5-membered ring) with a piperidine (6-membered ring), altering steric and electronic properties.

- The larger piperidine ring may enhance solubility in polar solvents compared to pyrrolidine derivatives.

- Applications: Used in agrochemicals and active pharmaceutical ingredients (APIs) .

5-Ethyl-2-(pyrrolidin-2-ylmethyl)pyridine

- Molecular Formula : C₁₂H₁₈N₂

- Key Differences :

Levocetirizine Dihydrochloride

- CAS : 130018-87-0

- Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl

- Molecular Weight : 461.81 g/mol

- Key Differences :

4-(Diphenylmethoxy)piperidine Hydrochloride

- CAS : 65214-86-0

- Molecular Formula: C₁₈H₂₁NO·HCl

- Molecular Weight : 303.83 g/mol

- Key Differences :

Physicochemical and Regulatory Comparison

Research and Application Insights

- Solubility Trends: Dihydrochloride salts (e.g., 4-(Pyrrolidin-2-ylmethyl)pyridine) exhibit higher aqueous solubility than non-salt forms, critical for drug formulation .

- Structural Impact : Piperidine derivatives (e.g., 4-(4-Piperidinyl)pyridine) often show enhanced metabolic stability compared to pyrrolidine analogs due to reduced ring strain .

- Regulatory Compliance : Compounds like 4-(Diphenylmethoxy)piperidine hydrochloride adhere to stringent EPA and IECSC standards, reflecting their industrial relevance .

Biological Activity

4-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent studies and data.

- Chemical Formula : C₉H₁₂Cl₂N₂

- Molecular Weight : 221.11 g/mol

- Structure : The compound features a pyridine ring substituted with a pyrrolidine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine and pyrrolidine exhibit significant antimicrobial properties. For instance, compounds similar to 4-(Pyrrolidin-2-ylmethyl)pyridine have shown effectiveness against various bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

The compound's structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell death .

Anticancer Activity

The potential anticancer properties of pyridine derivatives have been explored extensively. Studies show that these compounds can induce apoptosis in cancer cells through various pathways:

- Mechanisms :

- Modulation of cell cycle regulators.

- Induction of oxidative stress leading to cell death.

One study highlighted that similar pyrrolidine derivatives demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antibacterial activity of various pyrrolidine derivatives found that certain modifications on the pyridine ring enhanced the antibacterial properties significantly, suggesting structure-activity relationships (SAR) that could guide future drug design .

- Anticancer Research : Another investigation into the effects of pyrrolidine-containing compounds on cancer cells showed that these compounds could inhibit tumor growth in vivo, demonstrating their potential as therapeutic agents in oncology .

The biological activity of this compound can be attributed to several mechanisms:

- Dopamine Receptor Modulation : Similar compounds have been shown to interact with dopamine receptors, which may play a role in their neuropharmacological effects.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to penetrate bacterial membranes effectively, leading to cell lysis and death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.